An In-depth Technical Guide to the Chemical Profile of Oxazosulfyl
An In-depth Technical Guide to the Chemical Profile of Oxazosulfyl
Introduction
Oxazosulfyl is a novel insecticide belonging to the sulfyl chemical class, discovered and developed by Sumitomo Chemical Co., Ltd.[1][2]. It is characterized by an ethylsulfonyl moiety and exhibits a broad spectrum of activity against a wide range of major rice insect pests, including those from the orders Hemiptera, Lepidoptera, and Coleoptera[1][2]. Registered in Japan in April 2021 under the trade name ALLES® granule, Oxazosulfyl is particularly effective against insect populations that have developed resistance to existing insecticides[1]. This document provides a comprehensive technical overview of Oxazosulfyl, focusing on its chemical structure, physicochemical properties, synthesis, mode of action, and the experimental protocols used to elucidate its activity.
Chemical Structure and Identification
Oxazosulfyl is a complex heterocyclic molecule containing a pyridine ring and a benzoxazole skeleton, with two distinct sulfonyl groups[1].
| Identifier | Value |
| IUPAC Name | 2-(3-ethylsulfonyl-2-pyridinyl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole[3] |
| CAS Number | 1616678-32-0[4] |
| Molecular Formula | C₁₅H₁₁F₃N₂O₅S₂[3] |
| Molecular Weight | 420.38 g/mol [5] |
| SMILES | CCS(=O)(=O)C1=C(N=CC=C1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C(F)(F)F[3] |
| InChI | InChI=1S/C15H11F3N2O5S2/c1-2-26(21,22)12-4-3-7-19-13(12)14-20-10-8-9(5-6-11(10)25-14)27(23,24)15(16,17,18)/h3-8H,2H2,1H3[3] |
| InChIKey | PTQBEFQWTBZMED-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical and chemical properties of Oxazosulfyl are summarized below.
| Property | Value |
| Exact Mass | 420.0061 g/mol [5] |
| Elemental Analysis | C, 42.86%; H, 2.64%; F, 13.56%; N, 6.66%; O, 19.03%; S, 15.25%[5] |
| Acute Oral LD50 (rat) | > 300 mg/kg and < 2000 mg/kg body weight[1] |
| Acute Dermal LD50 (rat) | > 2000 mg/kg body weight[1] |
| Acute Inhalation LC50 (rat) | > 2030 mg/m³[1] |
Synthesis of Oxazosulfyl
The industrial synthesis of Oxazosulfyl involves a multi-step process that focuses on the precise introduction of the two different sulfonyl moieties onto the benzoxazole and pyridine rings[1].
Synthetic Pathway Overview
The general synthetic route for Oxazosulfyl starts from 3-chloro-2-cyanopyridine[6]. The key transformations include the introduction of an ethyl sulfide group, hydrolysis of the nitrile to a carboxylic acid, amide formation, cyclization to form the benzoxazole ring, and subsequent oxidation of the sulfur atoms to form the sulfones[6].
Experimental Protocol: Synthesis Overview
While a detailed, step-by-step industrial protocol is proprietary, the key steps based on published literature are as follows[1][6]:
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Formation of the Picolinic Acid Intermediate : The synthesis begins with 3-chloro-2-cyanopyridine. The chloro substituent is replaced by an ethyl sulfide group. Subsequently, the nitrile group is hydrolyzed to form the corresponding picolinic acid[6]. An improved method utilizes sodium ethanesulfinate for the substitution reaction to avoid the use of ethanethiol, which has a strong odor[1].
-
Amide Formation : The resulting picolinic acid derivative is reacted with 2-hydroxy-5-(trifluoromethylsulfanyl)aniline to form an amide intermediate[6].
-
Cyclization to Benzoxazole : The amide intermediate undergoes cyclization, with the loss of a water molecule, to form the benzoxazole derivative[6].
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Oxidation : In the final step, both the sulfide groups on the benzoxazole and pyridine moieties are oxidized to their corresponding sulfones to yield Oxazosulfyl[6].
Mode of Action
Initial studies suggested that Oxazosulfyl's primary mode of action was the state-dependent blockage of voltage-gated sodium channels (VGSCs)[6][7]. However, more recent evidence points to the inhibition of the vesicular acetylcholine transporter (VAChT) as the primary mechanism, with the interaction with VGSCs being a secondary effect[8][9][10].
Primary Mode of Action: Inhibition of Vesicular Acetylcholine Transporter (VAChT)
The Insecticide Resistance Action Committee (IRAC) has classified Oxazosulfyl as the sole member of the novel code 37, a vesicular acetylcholine transporter (VAChT) inhibitor[2][11].
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Mechanism : VAChT is responsible for loading acetylcholine into synaptic vesicles. By inhibiting VAChT, Oxazosulfyl disrupts cholinergic synaptic transmission, leading to a reduction in nerve signaling, which results in paralysis and death of the target insect[9][10].
-
Evidence : Ligand-binding studies have shown that Oxazosulfyl potently inhibits the binding of a tritiated compound to VAChT, with a much greater potency (approximately 5000-fold) than its effect on VGSCs[8][10].
Secondary Mode of Action: Voltage-Gated Sodium Channel (VGSC) Blockade
Oxazosulfyl has been shown to bind to and stabilize the slow-inactivated state of insect voltage-gated sodium channels[5][7].
-
Mechanism : This action inhibits the sodium current, leading to a depression of spontaneous nerve activity and contributing to the paralytic effects observed in insects[6][7].
-
Evidence : Electrophysiological studies using the two-electrode voltage-clamp technique on Xenopus oocytes expressing insect VGSCs demonstrated that Oxazosulfyl blocks sodium currents in a concentration-dependent manner, with an IC₅₀ value of 12.28 μM for the slow-inactivated channels[5][7].
Insecticidal Activity
Oxazosulfyl demonstrates high insecticidal activity against a broad range of rice pests. The following table summarizes its efficacy, presenting median lethal concentration (LC₅₀) and median lethal dose (LD₅₀) values against various insect species.
| Target Pest | Order | Life Stage | Method | Efficacy (LC₅₀/LD₅₀) | Reference Compound | Ref. |
| Brown planthopper (Nilaparvata lugens) | Hemiptera | 3rd Instar Nymph | Foliar Spray | LC₅₀: 0.41 mg a.i./L | Imidacloprid (0.19) | [2] |
| Small brown planthopper (Laodelphax striatellus) | Hemiptera | 3rd Instar Nymph | Foliar Spray | LC₅₀: 0.61 mg a.i./L | Imidacloprid (0.18) | [2] |
| White-backed planthopper (Sogatella furcifera) | Hemiptera | 3rd Instar Nymph | Foliar Spray | LC₅₀: 0.82 mg a.i./L | Imidacloprid (0.17) | [2] |
| Green rice leafhopper (Nephotettix cincticeps) | Hemiptera | 3rd Instar Nymph | Foliar Spray | LC₅₀: 0.092 mg a.i./L | Imidacloprid (0.012) | [2] |
| Rice stem borer (Chilo suppressalis) | Lepidoptera | 2nd Instar Larva | Foliar Spray | LC₅₀: 0.20 mg a.i./L | Chlorantraniliprole (0.076) | [2] |
| Rice leafroller (Cnaphalocrocis medinalis) | Lepidoptera | 2nd Instar Larva | Foliar Spray | LC₅₀: 0.27 mg a.i./L | Chlorantraniliprole (0.025) | [2] |
| Rice leaf beetle (Oulema oryzae) | Coleoptera | Adult | Topical Application | LD₅₀: 0.0040 µg a.i./insect | Imidacloprid (0.0043) | [2] |
| German cockroach (Blattella germanica) | Blattodea | Adult Female | Topical Application | ED₅₀: 0.296 µ g/insect | - | [7] |
a.i. = active ingredient
Notably, Oxazosulfyl shows no cross-resistance with existing insecticides like imidacloprid and fipronil, making it a valuable tool for resistance management[12].
Experimental Protocols
Insecticidal Activity Bioassays
The insecticidal activity of Oxazosulfyl is determined through various bioassays, including foliar spray, topical application, and soil drench methods[1][12].
1. Foliar Spray Bioassay (for Planthoppers and Lepidopteran Larvae) [12]
-
Test Solutions : Oxazosulfyl is dissolved in an organic solvent mixture (e.g., Acetone:Tween 20, 95:5 v/v) to create a stock solution, which is then diluted with deionized water to at least five concentrations. A surfactant is added to the final test solutions.
-
Procedure :
-
Rice seedlings at the two- to three-leaf stage are placed in plastic pots.
-
10 mL of the test solution is sprayed onto the seedlings using a handheld sprayer.
-
After the sprayed solution has dried, the pots are covered with a mesh cage, and ten 3rd instar nymphs (for planthoppers) or ten 2nd instar larvae (for lepidopterans) are released into each cage.
-
The treated insects are maintained at a controlled temperature and photoperiod.
-
Mortality is assessed after a set period (e.g., 5 days). Insects that have dropped from the plants or are unresponsive to stimuli are considered dead.
-
LC₅₀ values are calculated from the resulting dose-response data.
-
2. Topical Bioassay (for Rice Leaf Beetle) [2]
-
Test Solutions : Oxazosulfyl is dissolved in acetone to prepare a series of concentrations.
-
Procedure :
-
Adult rice leaf beetles are anesthetized with carbon dioxide.
-
A small volume (e.g., 0.5 µL) of the test solution is applied to the dorsal thorax of each insect using a micro-applicator.
-
Treated insects are placed in a container with a food source (e.g., rice seedlings) and maintained under controlled conditions.
-
Mortality is assessed after 24-48 hours.
-
LD₅₀ values are calculated.
-
Mode of Action: Two-Electrode Voltage-Clamp (TEVC) Assay
The effect of Oxazosulfyl on voltage-gated sodium channels is studied using the TEVC technique on Xenopus laevis oocytes expressing insect sodium channels[7].
1. Oocyte Preparation and Channel Expression :
-
Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA encoding the insect voltage-gated sodium channel (e.g., from Blattella germanica) is injected into the oocytes.
-
The oocytes are incubated for several days to allow for channel expression.
2. Electrophysiological Recording :
-
An oocyte expressing the channels is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -100 mV).
-
To study the effect on the slow-inactivated state, a specific voltage protocol is applied:
-
The membrane is depolarized for a prolonged period (e.g., 30 seconds to -10 mV) to induce slow inactivation.
-
A brief repolarization (e.g., 50 ms at -100 mV) allows recovery from fast inactivation.
-
A test pulse (e.g., 20 ms to -10 mV) is applied to measure the remaining sodium current.
-
-
Oxazosulfyl is perfused into the chamber, and the voltage protocol is repeated to measure the inhibition of the sodium current.
-
The concentration-response relationship is determined by testing a range of Oxazosulfyl concentrations, and the IC₅₀ is calculated[7].
Conclusion
Oxazosulfyl is a significant advancement in insecticide chemistry, offering a novel mode of action that is highly effective against a broad spectrum of rice pests, including those resistant to conventional insecticides. Its primary action as a vesicular acetylcholine transporter (VAChT) inhibitor, supplemented by its ability to block voltage-gated sodium channels, provides a robust mechanism for insect control. The data and protocols summarized in this guide underscore the extensive research that has established the chemical and biological profile of Oxazosulfyl, positioning it as a critical tool for sustainable agriculture and insecticide resistance management.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Oxazosulfyl | C15H11F3N2O5S2 | CID 90258515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. medkoo.com [medkoo.com]
- 6. How to synthesize Oxazosulfyl_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel class of insecticidal alkylsulfones are potent inhibitors of vesicular acetylcholine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxazosulfyl (Ref: S-1587) [sitem.herts.ac.uk]
- 10. Scientists suggest new mechanism of action for oxazosulfyl and "compound A2" - Revista Cultivar [revistacultivar.com]
- 11. Development of the insecticide oxazosulfyl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insecticidal activity against rice pest of oxazosulfyl, a novel sulfyl insecticide - PMC [pmc.ncbi.nlm.nih.gov]
